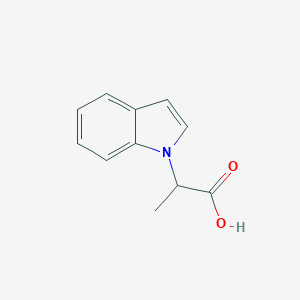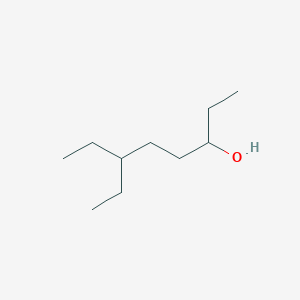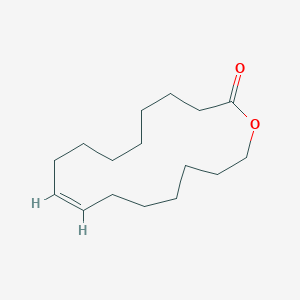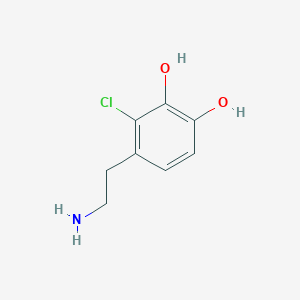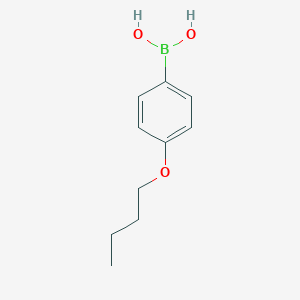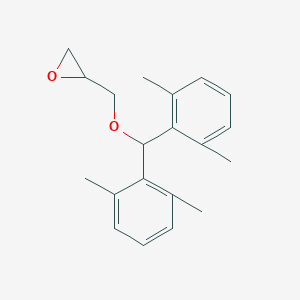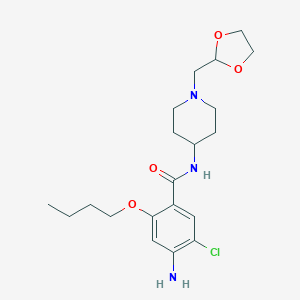
Dobupride
概要
説明
Dobupride is a novel gastroprokinetic drug that has garnered attention for its potential therapeutic applications. It is primarily used to enhance gastrointestinal motility, making it beneficial in treating conditions like gastroparesis and other gastrointestinal disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dobupride involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:
Formation of the Benzamide Core: This involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form the benzamide.
Substitution Reactions: Various substituents are introduced to the benzamide core through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the benzamide derivative with a piperidine moiety under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques like recrystallization and chromatography to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Dobupride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under acidic or basic conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can modify the functional groups on the benzamide core.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and piperidine derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Dobupride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chemical reactivity and degradation behavior.
Biology: Investigated for its effects on gastrointestinal motility and potential therapeutic applications.
Medicine: Explored as a treatment for gastrointestinal disorders like gastroparesis.
Industry: Used in the development of new gastroprokinetic agents and related pharmaceuticals.
作用機序
Dobupride exerts its effects by stimulating the release of acetylcholine in the gastrointestinal tract, which enhances motility. It acts on the dopamine receptors, particularly the D2 receptors, to inhibit dopamine’s inhibitory effects on gastrointestinal motility. This dual action makes this compound effective in promoting gastrointestinal movement and alleviating symptoms of gastrointestinal disorders.
類似化合物との比較
Dobupride is often compared with other gastroprokinetic agents like metoclopramide and domperidone. While all these compounds enhance gastrointestinal motility, this compound is unique in its dual action on acetylcholine release and dopamine receptor inhibition. This makes it potentially more effective in treating certain gastrointestinal conditions.
Similar Compounds
Metoclopramide: A dopamine antagonist used to treat nausea and gastroparesis.
Domperidone: Another dopamine antagonist with similar applications.
Cisapride: A gastroprokinetic agent that enhances acetylcholine release but has been withdrawn from the market due to safety concerns.
特性
IUPAC Name |
4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFXLRQGPHRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147737 | |
| Record name | Dobupride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106707-51-1 | |
| Record name | Dobupride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106707511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dobupride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOBUPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW0Z2U7O23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
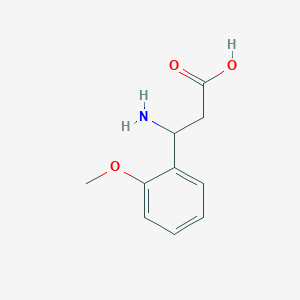

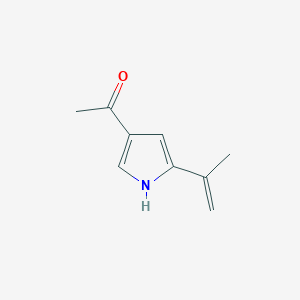
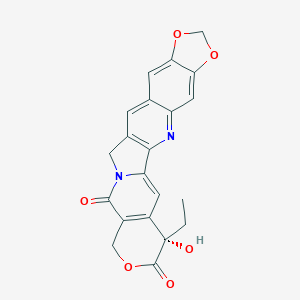
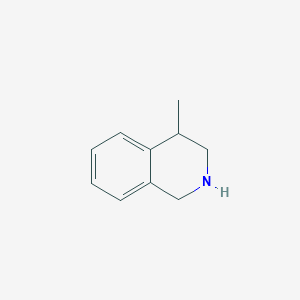
![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B25131.png)
